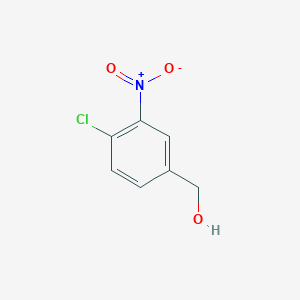
4-Chloro-3-nitrobenzyl alcohol
Cat. No. B146376
Key on ui cas rn:
55912-20-4
M. Wt: 187.58 g/mol
InChI Key: QLLRQJDSYJIXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04550118
Procedure details


4-chloro-3-nitrobenzoic acid was subjected to borane reduction to yield 4-chloro-3-nitrobenzyl alcohol. The benzyl alcohol compound was treated with sodium sulfide, and 4,4'-dithiobis(3-aminobenzyl alcohol) thus obtained was caused to react with triphenylphosphine in dioxane, and further with 1-cyanoguanidine to yield 5-hydroxymethyl-2-guanidinobenzothiazole. Then, the hydroxymethyl compound (0.5 g) was refluxed with heating for 15 minutes in an aqueous 47% hydrobromic acid solution (5 ml) to yield 5-bromomethyl-2-guanidinobenzothiazole.hydrobromide (0.63 g).


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].B>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C(CO)C=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
